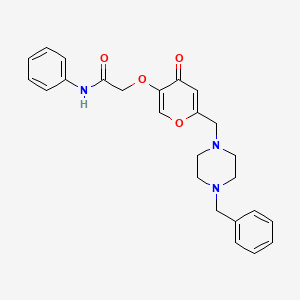
N-(2-(3-(6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yloxy)phenoxy)acetyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese dieser Verbindung beinhaltet einen reduktiven Aminierungsprozess, der zu einer Reihe von neuartigen Derivaten führt. Diese Verbindungen wurden auf ihre antimikrobielle Aktivität in vitro untersucht. Insbesondere zeigen sie signifikante antibakterielle und antifungale Eigenschaften, die mit bestehenden Standards vergleichbar sind . Forscher sind daran interessiert, ihr Potenzial als neuartige antimikrobielle Mittel zu erforschen.
Zytotoxizität und Antitumorpotenzial
Angesichts der strukturellen Merkmale der Verbindung ist es sinnvoll, ihre zytotoxischen Wirkungen zu untersuchen. Substituierte Derivate mit Piperazin-Moietäten wurden entworfen, synthetisiert und auf ihre zytotoxische Aktivität in vitro gegenüber verschiedenen Krebszelllinien untersucht. Forscher sind besonders daran interessiert, ihre Wirksamkeit gegen Brustkrebs (BT-474), Gebärmutterhalskrebs (HeLa), Brustadenokarzinom (MCF-7), Lungenkrebs (NCI-H460) und Keratinozyten (HaCaT) zu beurteilen . Weitere Studien könnten ihr Potenzial als Antitumormittel aufdecken.
Anti-HIV-Aktivität
Obwohl die Verbindung nicht direkt auf Anti-HIV-Effekte untersucht wurde, rechtfertigen ihre strukturellen Motive eine Untersuchung. Cumarine, wie diese Verbindung, wurden auf ihre antiviralen Eigenschaften untersucht. Forscher könnten ihr Potenzial als Anti-HIV-Mittel erforschen, aufbauend auf früheren Erkenntnissen .
Antikoagulanz-Eigenschaften
Obwohl nicht explizit getestet, weisen Cumarin-Derivate häufig eine Antikoagulanz-Aktivität auf. Forscher könnten untersuchen, ob diese Verbindung ähnliche Wirkungen zeigt, die sich möglicherweise auf die Koagulationswege auswirken .
Antioxidatives und entzündungshemmendes Potenzial
Cumarine wurden mit antioxidativen und entzündungshemmenden Wirkungen in Verbindung gebracht. Obwohl spezifische Daten zu dieser Verbindung fehlen, deutet ihre strukturelle Ähnlichkeit auf ein Potenzial in diesen Bereichen hin. Forscher könnten ihre Auswirkungen auf oxidative Stress- und Entzündungspfade untersuchen .
Arzneimittelentwicklung und Molekülmodellierung
Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Kandidaten für die Arzneimittelentwicklung. Forscher können Molekül-Docking-Studien anwenden, um ihre Wechselwirkungen mit Zielproteinen vorherzusagen. Durch den Vergleich dieser Vorhersagen mit experimentellen Daten können sie ihr Potenzial als Arzneimittelkandidat verfeinern .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through binding, exhibiting affinity in a certain range . This interaction can lead to changes in the target, potentially influencing its function .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it is possible that this compound could affect related biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their adme properties using in silico docking and molecular dynamics simulations . These properties can impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit significant affinity for their targets, which could lead to changes at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-23-15-22(17-28-13-11-27(12-14-28)16-20-7-3-1-4-8-20)31-18-24(23)32-19-25(30)26-21-9-5-2-6-10-21/h1-10,15,18H,11-14,16-17,19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVOMZSIBCONJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
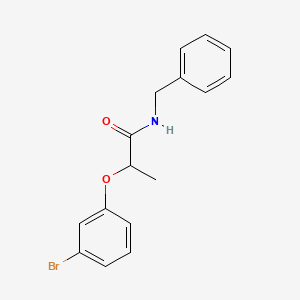
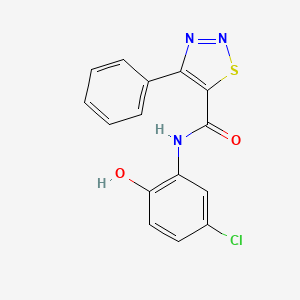
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
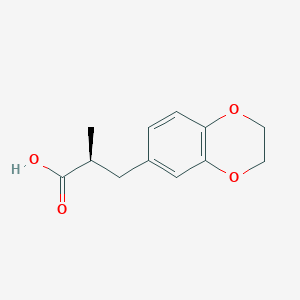
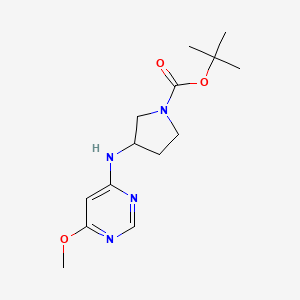
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)
